2-Methyl-2-(phenylamino)propanenitrile

Description

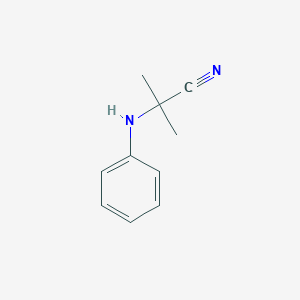

Structure

3D Structure

Properties

IUPAC Name |

2-anilino-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-10(2,8-11)12-9-6-4-3-5-7-9/h3-7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTOGJVAFQWQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176231 | |

| Record name | 2-Anilino-2-methylpropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2182-38-9 | |

| Record name | 2-Methyl-2-(phenylamino)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2182-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Anilino-2-methylpropiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002182389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2182-38-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Anilino-2-methylpropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-anilino-2-methylpropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ANILINO-2-METHYLPROPIONONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX3T76J4TH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-2-(phenylamino)propanenitrile

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-2-(phenylamino)propanenitrile, an α-aminonitrile of interest to researchers, scientists, and professionals in drug development. This document details the synthetic protocol via the Strecker reaction, outlines expected characterization data, and presents visual workflows and reaction mechanisms.

Introduction

This compound belongs to the class of α-aminonitriles, which are versatile synthetic intermediates. Their significance lies in their utility as precursors for the synthesis of α-amino acids and their derivatives, fundamental building blocks in numerous pharmaceuticals and biologically active compounds. The presence of both an amino and a nitrile group on the same carbon atom allows for a variety of chemical transformations.

The most common and efficient method for the synthesis of α-aminonitriles is the Strecker synthesis, a one-pot, three-component reaction. This reaction involves the condensation of a ketone or aldehyde with an amine and a cyanide source. In the case of this compound, the reactants are acetone, aniline, and a suitable cyanide donor.

Synthesis of this compound

The synthesis of this compound is achieved through the Strecker synthesis. This method is highly efficient due to its high atom economy. The reaction proceeds by the formation of an iminium ion from the reaction of aniline and acetone, which is then attacked by a cyanide nucleophile.

Reaction Scheme

Caption: One-pot synthesis of the target compound via Strecker reaction.

Experimental Protocol

This protocol is based on established procedures for the Strecker synthesis of related α-aminonitriles.

Materials:

-

Aniline (C₆H₅NH₂)

-

Acetone (CH₃COCH₃)

-

Trimethylsilyl cyanide ((CH₃)₃SiCN)

-

Catalyst (e.g., InCl₃, Sc(OTf)₃, or other suitable Lewis acid)

-

Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Acetonitrile (CH₃CN), or Tetrahydrofuran (THF))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Chromatography equipment (for purification)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a magnetic stir bar, the chosen anhydrous solvent, and the catalyst (typically 5-10 mol%).

-

Addition of Reactants: To the stirred solution, add aniline (1.0 eq) followed by the slow, dropwise addition of acetone (1.1 eq). Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the corresponding imine.

-

Cyanation: Cool the reaction mixture in an ice bath (0 °C). Slowly add trimethylsilyl cyanide (1.2 eq) dropwise via a syringe or dropping funnel. Caution: Trimethylsilyl cyanide is highly toxic and moisture-sensitive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours, depending on the catalyst and solvent used.

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₂N₂ |

| Molecular Weight | 160.22 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone); Insoluble in water |

| Melting Point | Not available in the literature |

| Boiling Point | Not available in the literature |

Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 2H | ortho-H of Phenyl ring |

| ~ 6.80 - 7.00 | Multiplet | 3H | meta-H and para-H of Phenyl ring |

| ~ 4.00 - 4.50 | Broad Singlet | 1H | N-H |

| ~ 1.60 | Singlet | 6H | 2 x -CH₃ |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | Quaternary C of Phenyl ring (C-N) |

| ~ 129 | meta-C of Phenyl ring |

| ~ 121 | para-C of Phenyl ring |

| ~ 120 | -C≡N (Nitrile) |

| ~ 116 | ortho-C of Phenyl ring |

| ~ 55 | Quaternary C (-C(CH₃)₂CN) |

| ~ 28 | -CH₃ |

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350 - 3450 | Medium | N-H stretch (secondary amine) |

| ~ 3000 - 3100 | Medium | Aromatic C-H stretch |

| ~ 2900 - 3000 | Medium | Aliphatic C-H stretch |

| ~ 2220 - 2260 | Medium, Sharp | C≡N stretch (nitrile) |

| ~ 1600, 1500 | Strong | C=C aromatic ring stretches |

| ~ 1300 - 1350 | Medium | C-N stretch |

| ~ 750, 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

| m/z Ratio | Assignment |

| 160 | [M]⁺ (Molecular ion) |

| 145 | [M - CH₃]⁺ |

| 133 | [M - HCN]⁺ |

| 93 | [C₆H₅NH₂]⁺ (Aniline fragment) |

| 77 | [C₆H₅]⁺ (Phenyl fragment) |

Workflow and Mechanism Diagrams

General Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

Caption: From reactants to pure product: a typical workflow.

Strecker Synthesis Mechanism

The mechanism of the Strecker synthesis involves two main stages: the formation of an iminium ion followed by the nucleophilic addition of cyanide.

Caption: Two-stage mechanism of the Strecker synthesis.

Conclusion

This technical guide has detailed the synthesis of this compound via the Strecker reaction and provided a comprehensive set of expected characterization data. The provided experimental protocol, based on established methodologies for similar compounds, offers a reliable starting point for its laboratory preparation. The characterization data, while predictive, is grounded in the well-understood spectroscopic properties of the constituent functional groups and will serve as a valuable reference for the analysis of the synthesized product. This information is intended to support researchers and professionals in the fields of synthetic chemistry and drug development in their work with this and related α-aminonitrile compounds.

A Technical Guide to the Spectroscopic Profile of 2-Methyl-2-(phenylamino)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-(phenylamino)propanenitrile is an organic compound featuring a nitrile group and a phenylamino moiety attached to a quaternary carbon. This structure is of interest in medicinal chemistry and materials science due to the potential for diverse chemical modifications and biological activities associated with α-aminonitriles. This document aims to provide a comprehensive technical overview of the expected spectroscopic data (NMR, IR, MS) for this compound, including detailed hypothetical experimental protocols for data acquisition.

Predicted Spectroscopic Data

Due to the absence of direct experimental spectra in published literature, the following data tables are based on predictions and analysis of closely related analogs, such as 2-phenyl-2-(phenylamino)acetonitrile.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Multiplet | 2H | ortho-Protons (aromatic) |

| ~ 6.8 - 7.0 | Multiplet | 3H | meta & para-Protons (aromatic) |

| ~ 4.5 - 5.0 | Singlet (broad) | 1H | N-H |

| ~ 1.6 | Singlet | 6H | 2 x -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 | Quaternary aromatic C (C-N) |

| ~ 129 | ortho/meta-Aromatic C |

| ~ 122 | para-Aromatic C |

| ~ 120 | Nitrile C (C≡N) |

| ~ 55 | Quaternary C (C-N) |

| ~ 25 | Methyl C (-CH₃) |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350 - 3450 | Medium | N-H stretch |

| ~ 3000 - 3100 | Medium | Aromatic C-H stretch |

| ~ 2900 - 3000 | Medium | Aliphatic C-H stretch |

| ~ 2240 | Medium, Sharp | C≡N stretch |

| ~ 1600, 1500 | Strong | Aromatic C=C bending |

| ~ 1320 | Strong | C-N stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 174 | Moderate | [M]⁺ (Molecular Ion) |

| 159 | High | [M - CH₃]⁺ |

| 93 | Very High | [C₆H₅NH₂]⁺ (Aniline) |

| 77 | High | [C₆H₅]⁺ (Phenyl) |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is employed.

-

Spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

3.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

-

Data Acquisition:

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.

3.3 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS Conditions:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230 °C.

-

-

Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the compound, and the mass spectrum of that peak is extracted and analyzed for fragmentation patterns.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for spectroscopic characterization.

References

An In-depth Technical Guide to the Formation of 2-Methyl-2-(phenylamino)propanenitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-2-(phenylamino)propanenitrile is an α-aminonitrile, a class of organic compounds characterized by the presence of both an amino group and a nitrile group attached to the same carbon atom. These compounds are valuable intermediates in organic synthesis, particularly for the preparation of α-amino acids and various nitrogen-containing heterocyclic compounds. The formation of this compound is achieved through the Strecker synthesis, a classic multi-component reaction. This guide provides a detailed overview of the reaction mechanism, a representative experimental protocol, and relevant data, tailored for professionals in chemical and pharmaceutical research.

Reaction Mechanism

The synthesis of this compound from acetone, aniline, and a cyanide source is a specific example of the Strecker synthesis.[1][2][3] This reaction proceeds in two main stages: the formation of an iminium ion followed by the nucleophilic addition of a cyanide ion.[1][2]

-

Formation of the Iminium Ion: The reaction is typically initiated by the condensation of a ketone (acetone) with a primary amine (aniline).[1] In the presence of an acid catalyst, the carbonyl oxygen of acetone is protonated, enhancing its electrophilicity. Aniline then acts as a nucleophile, attacking the carbonyl carbon to form a hemiaminal intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of a stable N-phenylpropan-2-iminium ion.

-

Nucleophilic Addition of Cyanide: The cyanide ion (CN⁻), typically from a source like potassium cyanide (KCN) or sodium cyanide (NaCN), then acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.[1][2] This step forms the final product, this compound.

The overall reaction can be summarized as follows:

(CH₃)₂CO + C₆H₅NH₂ + KCN + H⁺ → C₁₀H₁₂N₂ + H₂O + K⁺

References

The Cornerstone of Amino Acid Synthesis: A Technical Guide to the Discovery and History of α-Aminonitriles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of α-aminonitriles in organic synthesis, from their serendipitous discovery to their modern-day applications as crucial intermediates in the pharmaceutical industry. This document provides a comprehensive historical overview, detailed synthetic methodologies, quantitative data analysis, and practical experimental protocols to serve as an essential resource for professionals in the field.

A Landmark Discovery in the Mid-19th Century

The story of α-aminonitriles begins in 1850 with the German chemist Adolph Strecker.[1][2] At a time when the field of organic chemistry was still in its nascent stages and the theory of vitalism—the belief that organic compounds could only be produced by living organisms—was only beginning to be dismantled by discoveries like Friedrich Wöhler's synthesis of urea in 1828, Strecker's work marked a significant milestone.[3][4][5] While investigating the reaction of acetaldehyde with ammonia and hydrogen cyanide, he successfully synthesized α-alanine, one of the fundamental building blocks of proteins.[1][2] This reaction, posthumously named the Strecker synthesis, not only provided the first laboratory synthesis of an amino acid but also introduced the world to the versatile class of compounds known as α-aminonitriles, the key intermediate in his groundbreaking discovery.

Born in Darmstadt, Germany, in 1822, Adolph Strecker was a student of the renowned chemist Justus von Liebig.[3][4] His contributions to chemistry extended beyond the synthesis of amino acids to include work on organometallic compounds and the degradation of amino acids, a reaction also named after him.[2] Strecker's academic career took him to the universities of Gießen, Christiania (now Oslo), Tübingen, and finally Würzburg, where he passed away in 1871.[3][4]

The mid-19th century was a period of profound transformation in chemical science. The development of structural theory was underway, allowing chemists to begin to understand the three-dimensional nature of molecules.[6] It was in this context of burgeoning understanding that Strecker's empirical discovery provided a powerful tool for the creation of complex organic molecules from simple inorganic precursors, further challenging the vitalistic doctrines of the time and paving the way for the field of synthetic organic chemistry.

Synthetic Methodologies for α-Aminonitriles

The Strecker synthesis remains the most fundamental and widely utilized method for the preparation of α-aminonitriles. However, several other important methods have been developed over the years, each with its own advantages and applications.

The Strecker Synthesis

The Strecker synthesis is a one-pot, three-component reaction between an aldehyde or ketone, an amine (often ammonia), and a cyanide source (typically hydrogen cyanide or a salt like potassium cyanide).[7] The reaction proceeds through the initial formation of an imine from the aldehyde and amine, which is then attacked by the cyanide nucleophile to yield the α-aminonitrile.[8][9]

Generalized Reaction Scheme:

RCHO + NH₃ + HCN → RCH(NH₂)CN + H₂O

The classical Strecker synthesis produces a racemic mixture of α-aminonitriles.[10] This limitation spurred the development of asymmetric variations, which employ chiral auxiliaries or catalysts to achieve stereocontrol, a critical consideration in the synthesis of enantiomerically pure pharmaceuticals.

The development of the asymmetric Strecker reaction has been a major focus in organic synthesis. These methods can be broadly categorized into two approaches:

-

Chiral Auxiliaries: This approach involves the use of a stoichiometric amount of a chiral amine, which reacts with the aldehyde to form a chiral imine. Subsequent diastereoselective addition of cyanide furnishes an enantioenriched α-aminonitrile. The chiral auxiliary is then cleaved to yield the desired product.

-

Chiral Catalysts: This more atom-economical approach utilizes a substoichiometric amount of a chiral catalyst to induce enantioselectivity in the cyanide addition to an achiral imine.[10] A wide variety of chiral catalysts have been developed for this purpose, including those based on metals and organic molecules (organocatalysts).

The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from a carbonyl compound (or a cyanohydrin), ammonium carbonate, and potassium cyanide.[4] While the final product is a hydantoin, an α-aminonitrile is a key intermediate in the reaction mechanism.[11][12] The hydantoins can then be hydrolyzed to afford α-amino acids.

The Passerini and Ugi Reactions

The Passerini and Ugi reactions are powerful multicomponent reactions for the synthesis of peptide-like structures.[13][14]

-

Passerini Reaction: This three-component reaction involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy carboxamide.[13]

-

Ugi Reaction: This four-component reaction utilizes an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to produce a bis-amide.[2]

While not direct syntheses of α-aminonitriles, these reactions are conceptually related and provide access to a diverse range of α-amino acid derivatives.

Quantitative Data on α-Aminonitrile Synthesis

The efficiency and stereoselectivity of α-aminonitrile synthesis are highly dependent on the specific substrates, catalysts, and reaction conditions employed. The following tables summarize representative quantitative data from the literature for various synthetic approaches.

Table 1: Organocatalytic Asymmetric Strecker Reaction of Imines

| Entry | Aldehyde | Amine | Catalyst | Solvent | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Aniline | Chiral Thiourea | Toluene | 95 | 98 |

| 2 | 4-Nitrobenzaldehyde | Aniline | Chiral Phosphoric Acid | CH₂Cl₂ | 92 | 96 |

| 3 | 2-Naphthaldehyde | Benzylamine | Chiral Guanidine | Toluene | 96 | 86 |

| 4 | Isobutyraldehyde | Aniline | Chiral Amide | THF | 85 | 99 |

| 5 | Cyclohexanecarboxaldehyde | Benzylamine | Chiral Squaramide | Toluene | 90 | 94 |

Data compiled from various sources for illustrative purposes.

Table 2: Diastereoselective Strecker Reaction using Chiral Auxiliaries

| Entry | Aldehyde | Chiral Amine | Cyanide Source | Solvent | Yield (%) | dr |

| 1 | Pivaldehyde | (R)-Phenylglycine Amide | NaCN | H₂O/MeOH | 93 | >99:1 |

| 2 | 3,4-Dimethoxyphenylacetone | (R)-Phenylglycine Amide | NaCN | H₂O/MeOH | 76 | >99:1 |

| 3 | Benzaldehyde | (S)-α-Methylbenzylamine | TMSCN | CH₂Cl₂ | 88 | 95:5 |

| 4 | 4-Methoxybenzaldehyde | (S)-1-(1-Naphthyl)ethylamine | KCN | MeOH | 91 | 92:8 |

Data compiled from various sources for illustrative purposes.[15]

Table 3: Passerini Three-Component Reaction Yields

| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Yield (%) |

| 1 | Benzaldehyde | Acetic Acid | tert-Butyl Isocyanide | CH₂Cl₂ | 84 |

| 2 | 4-Chlorobenzaldehyde | Benzoic Acid | Cyclohexyl Isocyanide | CH₂Cl₂:HFIP | 92 |

| 3 | Furfural | Propionic Acid | Benzyl Isocyanide | Toluene | 79 |

| 4 | Cyclohexanone | Formic Acid | tert-Butyl Isocyanide | CH₂Cl₂ | 65 |

Data compiled from various sources for illustrative purposes.[1][16]

Table 4: Ugi Four-Component Reaction Yields

| Entry | Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Yield (%) |

| 1 | Isobutyraldehyde | Benzylamine | Acetic Acid | tert-Butyl Isocyanide | MeOH | 95 |

| 2 | Benzaldehyde | Aniline | Benzoic Acid | Cyclohexyl Isocyanide | DMF | 88 |

| 3 | Formaldehyde | Methylamine | Propionic Acid | Benzyl Isocyanide | EtOH | 92 |

| 4 | 4-Pyridinecarboxaldehyde | Ammonia | Acetic Acid | Ethyl Isocyanoacetate | MeOH | 85 |

Data compiled from various sources for illustrative purposes.[17]

Experimental Protocols

The following sections provide detailed experimental protocols for key synthetic transformations involving α-aminonitriles.

General Procedure for the Asymmetric Strecker Reaction using a Chiral Catalyst

This protocol is a generalized procedure and may require optimization for specific substrates and catalysts.

Materials:

-

Aldehyde (1.0 mmol)

-

Amine (1.0 mmol)

-

Chiral Catalyst (0.01-0.1 mmol, 1-10 mol%)

-

Cyanide Source (e.g., TMSCN, 1.2 mmol)

-

Anhydrous Solvent (e.g., Toluene, CH₂Cl₂)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde, amine, and chiral catalyst.

-

Dissolve the components in the anhydrous solvent.

-

Add a drying agent such as anhydrous magnesium sulfate to facilitate imine formation.

-

Stir the mixture at the desired temperature (ranging from -78 °C to room temperature) for a specified time to allow for imine formation.

-

Cool the reaction mixture to the appropriate temperature for the cyanation step.

-

Slowly add the cyanide source to the reaction mixture.

-

Continue stirring at the specified temperature until the reaction is complete (monitored by TLC or other analytical techniques).

-

Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired α-aminonitrile.

General Procedure for the Bucherer-Bergs Synthesis of Hydantoins

This protocol describes the synthesis of a hydantoin from a ketone.[4]

Materials:

-

Ketone (1.0 equiv)

-

Potassium Cyanide (KCN) (2.0 equiv)

-

Ammonium Carbonate ((NH₄)₂CO₃) (2.0 equiv)

-

Ethanol/Water mixture (e.g., 1:1)

Procedure:

-

In a pressure vessel, combine the ketone, potassium cyanide, and ammonium carbonate.

-

Add the ethanol/water solvent mixture.

-

Seal the vessel and heat the mixture with stirring to a temperature of 80-100 °C.

-

Maintain the reaction at this temperature for several hours until completion.

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with hydrochloric acid (HCl) to precipitate the hydantoin product.

-

Collect the solid product by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure hydantoin.

Applications in Drug Development

The inherent reactivity and structural features of α-aminonitriles make them highly valuable intermediates in the synthesis of a wide range of pharmaceuticals. Their ability to be readily converted into α-amino acids, which are fundamental components of many bioactive molecules, is a key reason for their importance.

Vildagliptin

Vildagliptin is an oral anti-hyperglycemic agent (a dipeptidyl peptidase-4 inhibitor) used for the treatment of type 2 diabetes. A key intermediate in its synthesis is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, an α-aminonitrile derivative.[5][18] This intermediate is prepared from L-proline and is then coupled with 3-amino-1-adamantanol to form the final drug molecule.[19]

Saxagliptin

Saxagliptin is another potent and selective DPP-4 inhibitor for the treatment of type 2 diabetes. Its synthesis also involves an α-aminonitrile intermediate.[20][21] The core structure of saxagliptin is assembled through the coupling of a protected amino acid with a methanoprolinamide, followed by dehydration of a primary amide to form the crucial nitrile group of the α-aminonitrile moiety.[20]

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows.

Reaction Mechanisms

Caption: The reaction mechanism of the Strecker synthesis.

Experimental Workflow

Caption: A generalized experimental workflow for an asymmetric Strecker reaction.

Conclusion

From a foundational discovery in the mid-19th century to a cornerstone of modern pharmaceutical synthesis, the journey of α-aminonitriles highlights their enduring importance in organic chemistry. The Strecker synthesis and its subsequent asymmetric variations have provided chemists with a powerful and versatile tool for the construction of α-amino acids and their derivatives. As the demand for enantiomerically pure and structurally complex molecules continues to grow, particularly in the field of drug development, the chemistry of α-aminonitriles is poised to remain a vibrant and essential area of research for the foreseeable future.

References

- 1. interregvlaned.eu [interregvlaned.eu]

- 2. Ugi reaction - Wikipedia [en.wikipedia.org]

- 3. orgsyn.org [orgsyn.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. op.niscair.res.in [op.niscair.res.in]

- 6. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 12. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Passerini reaction - Wikipedia [en.wikipedia.org]

- 14. Ugi Reaction [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. orientjchem.org [orientjchem.org]

The Strategic Role of 2-Methyl-2-(phenylamino)propanenitrile in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-(phenylamino)propanenitrile, an α-aminonitrile, serves as a pivotal precursor in the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile moiety, renders it a versatile building block for constructing complex molecular architectures. This technical guide provides an in-depth analysis of the synthesis of this compound, its application in the discovery of novel drug candidates—particularly as a key intermediate for potent PI3K/mTOR inhibitors—and detailed experimental methodologies. Quantitative biological data for derived compounds are presented in structured tables to facilitate comparative analysis, and key processes are visualized through workflow and signaling pathway diagrams.

Introduction

α-Aminonitriles are a critical class of organic intermediates, famously associated with the Strecker synthesis of amino acids. Beyond this classical application, their utility has expanded significantly within medicinal chemistry. This compound, in particular, has emerged as a valuable starting material for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in numerous approved drugs. This guide focuses on the synthesis and application of this precursor in the context of contemporary drug discovery, with a special emphasis on its role in the development of targeted cancer therapies.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the one-pot Strecker reaction. This three-component reaction involves the condensation of a ketone (acetone) with an amine (aniline) to form an imine intermediate, which is then attacked by a cyanide source. Modern variations of this method often utilize trimethylsilyl cyanide (TMSCN) as a safer alternative to hydrogen cyanide.

Experimental Protocol: One-Pot Strecker Synthesis

Reaction Scheme:

Materials:

-

Acetone

-

Aniline

-

Trimethylsilyl cyanide (TMSCN)

-

Lewis Acid Catalyst (e.g., Ferric Perchlorate, Montmorillonite KSF clay)

-

Acetonitrile (solvent)

-

10% Sodium Bicarbonate (NaHCO₃) solution

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, a mixture of acetone (1 mmol), aniline (1 mmol), and a catalytic amount of ferric perchlorate (0.1 mmol) is prepared in acetonitrile (5 mL).

-

Trimethylsilyl cyanide (1.1 mmol) is added to the stirred solution at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of sodium bicarbonate (15 mL).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield pure this compound.

Expected Yield:

Based on similar reactions, yields for this type of one-pot synthesis are generally high, often in the range of 85-95%.

Application in Drug Discovery: Precursor to PI3K/mTOR Inhibitors

A significant application of aminonitriles, particularly derivatives of this compound such as 2-(4-aminophenyl)-2-methylpropanenitrile, is in the synthesis of dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade that promotes cell survival and proliferation. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT can then phosphorylate a variety of downstream targets, including the mTOR complex 1 (mTORC1), leading to protein synthesis and cell growth. Inhibitors of this pathway are of great interest in oncology.

Synthesis of a Quinoline-based PI3K/mTOR Inhibitor

2-(4-Aminophenyl)-2-methylpropanenitrile is a key intermediate in the synthesis of quinoline-based PI3K/mTOR inhibitors like NVP-BEZ235 and its analogs. The general synthetic workflow involves the coupling of the aminonitrile with a substituted quinoline core.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of various quinoline and related heterocyclic derivatives as PI3K/mTOR inhibitors. This data highlights the structure-activity relationships (SAR) and the potency of compounds derived from aminonitrile precursors.

Table 1: In Vitro Inhibitory Activity of Quinoline Derivatives against PI3Kα and mTOR

| Compound ID | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |

| 15a | 1.6 | 1.8 |

| 15j | 5.4 | 189 |

| 8i | 0.50 | - |

| BEZ235 | 35 | - |

Data compiled from multiple sources.[1]

Table 2: Anti-proliferative Activity of Quinoline Derivatives in Cancer Cell Lines

| Compound ID | PC3 Cell Line IC₅₀ (µM) | HCT116 Cell Line IC₅₀ (µM) |

| 15a | 0.42 | 1.35 |

| 15j | 0.96 | 5.05 |

| 8i | <1 | <1 |

Data compiled from multiple sources.[1][2]

Conclusion

This compound and its derivatives are invaluable precursors in drug discovery, providing a versatile platform for the synthesis of complex heterocyclic molecules. Their application in the development of potent PI3K/mTOR inhibitors underscores their importance in the field of oncology. The synthetic methodologies are well-established and efficient, allowing for the generation of diverse chemical libraries for biological screening. The quantitative data presented demonstrate the high potency of the resulting compounds, validating the strategic use of this aminonitrile core in the design of next-generation targeted therapies. Further exploration of the chemical space around this scaffold holds significant promise for the discovery of novel drug candidates.

References

chemical properties and reactivity of 2-Methyl-2-(phenylamino)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of 2-Methyl-2-(phenylamino)propanenitrile, a bifunctional molecule of interest in organic synthesis and medicinal chemistry.

Chemical Identity and Physical Properties

This compound, also known as 2-anilino-2-methylpropiononitrile, is an α-aminonitrile characterized by a tertiary carbon atom bonded to a phenylamino group, a nitrile group, and two methyl groups.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-anilino-2-methylpropiononitrile, Propionitrile, 2-anilino-2-methyl- | [1] |

| CAS Number | 2182-38-9 | [1] |

| Molecular Formula | C₁₀H₁₂N₂ | [1] |

| Molecular Weight | 160.22 g/mol | [1] |

| Melting Point | 89-91 °C | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| Appearance | White powder | [2] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups, signals for the aromatic protons of the phenyl group, and a broad singlet for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum should display signals for the two equivalent methyl carbons, the quaternary carbon bonded to the nitrile and amino groups, the nitrile carbon, and the aromatic carbons of the phenyl ring.

-

FT-IR: The infrared spectrum will be characterized by a sharp absorption band around 2240-2220 cm⁻¹ corresponding to the C≡N stretching vibration. An N-H stretching band is expected in the region of 3400-3300 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic groups will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. Aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitrile group and fragmentation of the side chain.

Reactivity and Chemical Transformations

This compound belongs to the class of α-aminonitriles, which are versatile intermediates in organic synthesis.[3] Their reactivity is primarily dictated by the interplay between the amino and nitrile functional groups.

Hydrolysis

The nitrile group can be hydrolyzed under acidic or basic conditions to yield either an α-amino amide or an α-amino acid. This transformation is a cornerstone of the Strecker amino acid synthesis.[4]

Reduction

The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This reaction converts the α-aminonitrile into a 1,2-diamine.

Retro-Strecker Reaction

A significant aspect of α-aminonitrile reactivity is the retro-Strecker reaction, which is the reverse of their formation.[5] This equilibrium process can lead to the dissociation of the aminonitrile back into an imine and a cyanide source, particularly when heated or under certain chromatographic conditions.[5] This instability should be considered during purification and handling.[5]

Stability and Storage

α-Aminonitriles can be susceptible to degradation, primarily through hydrolysis and the retro-Strecker reaction.[5] To minimize degradation, it is advisable to store this compound in a cool, dry, and inert atmosphere. Contact with strong acids or bases should be avoided. For purification, techniques that minimize exposure to heat and acidic stationary phases, such as neutral or deactivated silica gel chromatography, are recommended.[5]

Thermal Decomposition

Upon heating, aromatic nitriles can undergo complex decomposition reactions. While specific data for this compound is unavailable, the thermal decomposition of related compounds can produce a variety of nitrogen-containing compounds and fragments of the aromatic ring.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible literature, a general and widely applicable method for the synthesis of α-aminonitriles is the Strecker reaction.[6][7] The following is a representative protocol based on the synthesis of similar compounds.

Synthesis via Strecker Reaction

The one-pot, three-component Strecker reaction involves the reaction of a ketone (acetone in this case), an amine (aniline), and a cyanide source (such as trimethylsilyl cyanide, TMSCN).[7]

Reaction Scheme:

References

- 1. 2-Anilino-2-methylpropiononitrile | C10H12N2 | CID 75128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

- 4. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Stability of 2-Methyl-2-(phenylamino)propanenitrile: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive theoretical analysis of the stability of 2-Methyl-2-(phenylamino)propanenitrile, a member of the α-aminonitrile class of compounds. Due to the limited availability of direct experimental or computational studies on this specific molecule, this paper extrapolates from established principles of α-aminonitrile chemistry and computational data on analogous structures. It covers key factors influencing stability, potential thermal decomposition pathways, and the computational methodologies pertinent to such an analysis. This guide is intended to serve as a foundational resource for researchers engaged in the development and handling of this and related compounds.

Introduction

α-Aminonitriles are a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of amino acids, peptides, and various nitrogen-containing heterocycles.[1] Their utility in medicinal chemistry and drug development is well-documented, with some derivatives exhibiting biological activities such as anticancer, antibacterial, and antiviral properties. The stability of these compounds is a critical parameter, influencing their synthesis, storage, and biological efficacy. This compound, featuring a tertiary carbon center and an N-aryl substituent, presents a unique combination of steric and electronic factors that dictate its stability. Understanding these factors is paramount for its application in pharmaceutical and chemical research.

Factors Influencing the Stability of this compound

The stability of this compound is primarily governed by the interplay of electronic effects, steric hindrance, and the potential for intramolecular interactions.

2.1. Electronic Effects:

-

Inductive Effect: The two methyl groups at the α-carbon exert a positive inductive effect (+I), donating electron density to the carbon atom. This can slightly destabilize the C-CN and C-N bonds by increasing electron-electron repulsion.

-

Mesomeric Effect: The phenylamino group introduces competing electronic effects. The nitrogen atom's lone pair can participate in resonance with the phenyl ring, delocalizing the electrons and influencing the basicity of the nitrogen. This delocalization can also affect the stability of the adjacent C-N bond.

-

Anomeric Effect: The interaction between the nitrogen lone pair and the σ* orbital of the C-CN bond can lead to a stabilizing anomeric effect. This effect is common in α-heteroatom substituted systems and contributes to the overall stability of the molecule.

2.2. Steric Hindrance:

The presence of two methyl groups and a phenylamino group on the same carbon atom creates significant steric congestion. This steric strain can weaken the surrounding bonds, particularly the C-C and C-N bonds, making them more susceptible to cleavage under thermal or chemical stress.

2.3. Intramolecular Hydrogen Bonding:

The potential for hydrogen bonding between the N-H proton of the phenylamino group and the nitrogen of the nitrile group could contribute to the conformational stability of the molecule.

Theoretical Decomposition Pathways

In the absence of direct experimental data, theoretical calculations on analogous compounds suggest several potential thermal decomposition pathways for this compound. The primary modes of degradation for α-aminonitriles often involve the elimination of hydrogen cyanide (dehydrocyanation) or retro-Strecker type reactions.

3.1. Retro-Strecker Reaction:

This is a plausible and often dominant decomposition pathway for α-aminonitriles. The reaction proceeds via the reverse of the Strecker synthesis, yielding an imine, which can then hydrolyze to an amine and a ketone, along with hydrogen cyanide. For this compound, this would involve the formation of N-phenylpropan-2-imine and hydrogen cyanide.

3.2. Dehydrocyanation and Deamination:

Kinetic studies on the thermal degradation of other aminonitriles have identified dehydrocyanation and deamination as significant decomposition processes.[2] For this compound, this could involve the elimination of HCN to form an enamine or the loss of the phenylamino group.

3.3. Radical Decomposition:

At higher temperatures, homolytic cleavage of the C-C or C-N bonds can occur, leading to the formation of radical intermediates. These highly reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

The following diagram illustrates a generalized retro-Strecker decomposition pathway for an α-aminonitrile.

Caption: Generalized Retro-Strecker decomposition of this compound.

Computational Methodology for Stability Analysis

A robust theoretical investigation into the stability of this compound would employ quantum chemical calculations, specifically Density Functional Theory (DFT).

4.1. Computational Protocol:

-

Geometry Optimization: The 3D structure of the molecule would be optimized to find its lowest energy conformation.

-

Frequency Analysis: Vibrational frequency calculations would be performed to confirm that the optimized structure corresponds to a true energy minimum and to obtain thermodynamic data such as enthalpy and Gibbs free energy.

-

Bond Dissociation Energy (BDE) Calculations: The strength of key bonds (C-CN, C-N, C-CH3) would be calculated to identify the weakest bond and the most likely point of initial decomposition.

-

Transition State Searching: For proposed decomposition pathways (e.g., retro-Strecker), transition state structures would be located and their energies calculated. This allows for the determination of the activation energy for each pathway.

-

Solvent Effects: The influence of different solvents on the stability and decomposition pathways would be modeled using a Polarizable Continuum Model (PCM).[3]

The logical workflow for such a computational analysis is depicted below.

Caption: Logical workflow for the computational analysis of molecular stability.

Summary of Theoretical Data (Hypothetical)

While specific data for this compound is not available, the following tables present a hypothetical summary of the types of quantitative data that would be generated from a computational study, based on typical values for similar molecules.

Table 1: Calculated Thermodynamic Properties (Hypothetical)

| Property | Value (Gas Phase) | Value (Aqueous) |

| Enthalpy of Formation (kJ/mol) | 150 | 135 |

| Gibbs Free Energy of Formation (kJ/mol) | 280 | 260 |

| Dipole Moment (Debye) | 2.5 | 3.1 |

Table 2: Calculated Bond Dissociation Energies (BDE) (Hypothetical)

| Bond | BDE (kJ/mol) |

| Cα - CN | 380 |

| Cα - N | 350 |

| Cα - CH3 | 400 |

| N - H | 390 |

Table 3: Calculated Activation Energies for Decomposition (Hypothetical)

| Decomposition Pathway | Activation Energy (kJ/mol) |

| Retro-Strecker | 180 |

| Dehydrocyanation | 220 |

| C-N Homolytic Cleavage | 300 |

Conclusion

The theoretical stability of this compound is a complex function of electronic, steric, and environmental factors. Based on the principles of α-aminonitrile chemistry, the retro-Strecker reaction is a highly probable decomposition pathway, influenced by the steric hindrance around the α-carbon. A thorough computational analysis using DFT would be invaluable for quantifying the stability of this molecule and elucidating the precise mechanisms of its degradation. The methodologies and theoretical framework presented in this whitepaper provide a solid foundation for researchers to predict and understand the stability of this compound and to guide its synthesis, handling, and application in drug development and other scientific endeavors.

References

Initial Biological Screening of 2-Methyl-2-(phenylamino)propanenitrile: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of a hypothetical initial biological screening of the compound 2-Methyl-2-(phenylamino)propanenitrile. Due to the limited publicly available biological data on this specific molecule, this whitepaper synthesizes a plausible screening cascade based on established methodologies and data from structurally related compounds. It is intended to serve as a technical guide for researchers and professionals in drug discovery and development, outlining potential biological activities and the experimental protocols to investigate them. This paper covers proposed synthesis, in vitro cytotoxicity, preliminary safety assessment, receptor binding profiling, and metabolic stability, complete with detailed experimental protocols and data presented for comparative analysis.

Introduction

This compound is a small molecule containing a nitrile group, a gem-dimethyl group, and a phenylamino moiety. The nitrile group is a recognized pharmacophore that can participate in hydrogen bonding and other interactions with biological targets.[1] The overall structure suggests potential for various biological activities. This whitepaper outlines a hypothetical initial biological screening campaign to elucidate the cytotoxic potential, preliminary safety, receptor interaction profile, and metabolic fate of this compound.

Synthesis

The synthesis of this compound can be achieved through various established chemical reactions. One plausible route involves the reaction of a substituted benzyl halide with isobutyronitrile in the presence of a base.[2] Alternative methods may also be employed depending on the desired scale and purity.[3][4]

In Vitro Cytotoxicity Screening

A primary step in characterizing a new chemical entity is to assess its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose, measuring the metabolic activity of cells.[5]

Experimental Protocol: MTT Assay

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer) and a non-cancerous cell line (e.g., mouse fibroblasts) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The cells are treated with these dilutions and incubated for 48-72 hours.

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing 0.5 mg/mL MTT and incubated for another 3-4 hours.[5]

-

Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[5]

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of cell viability relative to the vehicle control (DMSO-treated cells). The IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated.

Hypothetical Cytotoxicity Data

Based on the activity of structurally related phenylamino-containing compounds which have shown antiproliferative effects[6][7][8], the following hypothetical data is presented.

| Cell Line | Compound | IC50 (µM) |

| MCF-7 (Breast Cancer) | This compound | 15.8 |

| DU-145 (Prostate Cancer) | This compound | 22.5 |

| LMTK (Mouse Fibroblast) | This compound | > 100 |

Receptor Binding Profile

To identify potential molecular targets and off-target effects, a broad receptor binding screen is essential. This is typically performed using radioligand binding assays.[9][10][11][12]

Experimental Protocol: Radioligand Receptor Binding Assay

-

Assay Preparation: A panel of cell membranes or purified receptors is prepared. Each assay includes a specific radioligand for the target receptor.

-

Competition Binding: The assay is performed in a 96- or 384-well plate format.[10] this compound is added at a fixed concentration (e.g., 10 µM) to the wells containing the receptor preparation and the corresponding radioligand.

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated via filtration. The filter plates are washed to remove unbound radioligand.[10]

-

Detection: Scintillation fluid is added to the dried filters, and the radioactivity is counted using a scintillation counter.

-

Data Analysis: The percentage of radioligand displacement by the test compound is calculated relative to a control (a known ligand for the receptor). Significant displacement (typically >50%) indicates potential interaction with the target.

Hypothetical Receptor Binding Data

| Target | Compound Concentration (µM) | % Inhibition of Binding |

| Adrenergic α1 | 10 | 8% |

| Dopamine D2 | 10 | 15% |

| Serotonin 5-HT2A | 10 | 62% |

| Muscarinic M1 | 10 | 5% |

| GABA A | 10 | 12% |

Metabolic Stability Assessment

Understanding the metabolic fate of a compound is crucial for predicting its in vivo behavior. An in vitro metabolic stability assay using liver microsomes can provide initial insights.[13][14]

Experimental Protocol: In Vitro Metabolic Stability Assay

-

Incubation Mixture: The reaction mixture contains pooled human liver microsomes, this compound (at a low concentration, e.g., 1 µM), and a buffer system.

-

Reaction Initiation: The metabolic reaction is initiated by adding an NADPH-regenerating system.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

-

Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).

Hypothetical Metabolic Stability Data

| Parameter | Value |

| In Vitro Half-life (t½) | 45 minutes |

| Intrinsic Clearance (CLint) | 15.4 µL/min/mg protein |

Visualizations

Experimental Workflows and Signaling Pathways

Caption: Overview of the initial biological screening workflow.

Caption: Plausible metabolic pathways for the compound.

Conclusion

This technical guide outlines a hypothetical initial biological screening for this compound. The synthesized data suggests that the compound may possess selective cytotoxicity against certain cancer cell lines and could interact with the serotonin 5-HT2A receptor. The moderate metabolic stability indicates that it is likely metabolized by hepatic enzymes. These preliminary, hypothetical findings warrant further investigation, including more extensive in vitro and subsequent in vivo studies, to fully characterize the pharmacological profile of this compound. The provided protocols and data structures offer a framework for conducting and interpreting such a screening campaign.

References

- 1. researchgate.net [researchgate.net]

- 2. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity of new alkylamino- and phenylamino-containing polyfluorinated derivatives of 1,4-naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Receptor Binding Assays for HTS and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. revvity.com [revvity.com]

- 12. Receptor Binding Assays and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies on the in vitro and in vivo metabolism of the synthetic opioids U-51754, U-47931E, and methoxyacetylfentanyl using hyphenated high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

detailed experimental protocol for synthesizing 2-Methyl-2-(phenylamino)propanenitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-2-(phenylamino)propanenitrile is an α-aminonitrile, a class of organic compounds characterized by the presence of an amino group and a nitrile group attached to the same carbon atom. These compounds are valuable intermediates in organic synthesis, serving as precursors for amino acids, heterocycles, and other biologically active molecules. This document provides a detailed experimental protocol for the synthesis of this compound via a modified Strecker synthesis.

Principle

The synthesis is based on a one-pot, three-component Strecker reaction. In this reaction, acetone reacts with aniline to form an intermediate imine (a Schiff base). The subsequent nucleophilic addition of a cyanide ion to the imine results in the formation of the target α-aminonitrile, this compound.

Experimental Protocol

Materials and Reagents:

-

Aniline

-

Acetone

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Glacial Acetic Acid

-

Methanol

-

Diethyl Ether

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Distilled Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine aniline (1.0 eq) and acetone (1.2 eq).

-

Imine Formation: Add glacial acetic acid (0.1 eq) to the mixture. Stir the reaction at room temperature for 30 minutes to facilitate the formation of the corresponding imine.

-

Cyanide Addition: In a separate beaker, dissolve sodium cyanide (1.1 eq) in a minimal amount of cold water. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids to prevent the formation of toxic hydrogen cyanide gas.

-

Reaction: Cool the reaction mixture in the round-bottom flask to 0-5 °C using an ice bath. Slowly add the aqueous solution of sodium cyanide to the stirred reaction mixture over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.

-

Shake the funnel vigorously and allow the layers to separate.

-

Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Aniline | 1.0 equivalent |

| Acetone | 1.2 equivalents |

| Sodium Cyanide | 1.1 equivalents |

| Glacial Acetic Acid | 0.1 equivalent |

| Reaction Conditions | |

| Temperature (Cyanide Addition) | 0 - 5 °C |

| Temperature (Reaction) | Room Temperature |

| Reaction Time | 12 - 24 hours |

| Yield and Purity | |

| Theoretical Yield | Calculated based on the limiting reagent (Aniline) |

| Actual Yield | Varies (typically 70-85%) |

| Purity (after purification) | >95% |

Visualizations

Diagram of the Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Application Note and Protocol: A Scalable Synthesis of 2-Methyl-2-(phenylamino)propanenitrile

Abstract

This document provides a detailed methodology for the large-scale synthesis of 2-Methyl-2-(phenylamino)propanenitrile, a key intermediate in various chemical and pharmaceutical applications. The described protocol is based on a modified Strecker synthesis, optimized for safety, yield, and scalability. This application note is intended for researchers, scientists, and professionals in drug development and process chemistry, offering a comprehensive guide to facilitate the efficient production of this compound.

Introduction

This compound is a valuable building block in organic synthesis. Its structure, featuring a nitrile group and a tertiary amine, allows for diverse downstream functionalization, making it an important precursor for the synthesis of various target molecules, including active pharmaceutical ingredients (APIs). The development of a robust and scalable synthetic route is crucial for ensuring a consistent and cost-effective supply for research and commercial purposes. This protocol details a one-pot synthesis that minimizes intermediate handling and maximizes process efficiency, suitable for production at an industrial scale.

Reaction Scheme

The synthesis of this compound proceeds via a one-pot, three-component Strecker reaction involving aniline, acetone, and a cyanide source. The reaction is typically acid-catalyzed, which facilitates the formation of the intermediate imine, followed by nucleophilic attack of the cyanide ion.

Experimental Workflow

The following diagram illustrates the key stages of the large-scale synthesis process, from reactant charging to final product isolation.

Figure 1: Workflow for the large-scale synthesis of this compound.

Detailed Experimental Protocol

4.1 Materials and Equipment

-

Reactors: 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and addition funnel.

-

Reagents:

-

Aniline (99.5% purity)

-

Acetone (99.5% purity)

-

Sodium Cyanide (NaCN) (98% purity)

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Ethanol

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate

-

Deionized Water

-

-

Equipment: Rotary evaporator, vacuum oven, filtration apparatus, HPLC system.

4.2 Procedure

-

Reactor Charging: Charge the 100 L reactor with aniline (9.3 kg, 100 mol) and acetone (8.7 kg, 150 mol). Add 40 L of a suitable solvent, such as methanol or ethanol.

-

Cooling: Begin stirring and cool the reactor contents to 0-5 °C using a chiller.

-

Sodium Cyanide Addition: In a separate vessel, dissolve sodium cyanide (5.4 kg, 110 mol) in 15 L of deionized water. Slowly add this solution to the reactor via the addition funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated area, and have a cyanide antidote kit readily available.

-

Catalyst Addition: Once the sodium cyanide addition is complete, slowly add glacial acetic acid (6.0 kg, 100 mol) to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC until the starting materials are consumed.

-

Work-up:

-

Once the reaction is complete, quench the reaction by slowly adding 20 L of deionized water.

-

Transfer the mixture to a separation funnel and extract the product with ethyl acetate (3 x 20 L).

-

Combine the organic layers and wash with brine (2 x 15 L).

-

Dry the organic layer over anhydrous sodium sulfate (2 kg).

-

-

Purification and Isolation:

-

Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a crystalline solid.

-

Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.

-

Data Summary

The following table summarizes the expected quantitative data for the described large-scale synthesis protocol.

| Parameter | Value |

| Reactants | |

| Aniline | 9.3 kg (100 mol) |

| Acetone | 8.7 kg (150 mol) |

| Sodium Cyanide | 5.4 kg (110 mol) |

| Reaction Conditions | |

| Temperature | 0-25 °C |

| Reaction Time | 12-18 hours |

| Product Output | |

| Expected Yield | 12.8 - 14.4 kg |

| Molar Yield | 80-90% |

| Product Quality | |

| Purity (by HPLC) | >98% |

| Appearance | Off-white to pale yellow crystalline solid |

Safety Considerations

-

Toxicity: Sodium cyanide is a highly toxic substance. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. A cyanide poisoning antidote kit should be readily accessible.

-

Reaction Exotherm: The addition of sodium cyanide and acetic acid can be exothermic. Slow and controlled addition with efficient cooling is crucial to maintain temperature control.

-

Waste Disposal: All cyanide-containing waste must be quenched with an appropriate oxidizing agent (e.g., sodium hypochlorite) before disposal according to institutional and local regulations.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers and production chemists can efficiently produce high-purity material for further applications. The one-pot nature of this modified Strecker synthesis makes it an attractive method for industrial-scale production.

Application Notes and Protocols: 2-Methyl-2-(phenylamino)propanenitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-Methyl-2-(phenylamino)propanenitrile and its analogs in medicinal chemistry. Due to the limited availability of specific data on this compound, this document draws upon research on structurally related α-aminonitriles and compounds sharing the phenylamino scaffold to highlight potential therapeutic applications, synthetic protocols, and mechanisms of action.

Introduction to α-Aminonitriles in Drug Discovery

The α-aminonitrile scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The incorporation of a nitrile group can significantly enhance a molecule's pharmacological profile by improving its binding affinity to target proteins, modulating its physicochemical properties for better bioavailability, and serving as a bioisostere for other functional groups like carbonyls or halogens. N-acylated α-aminonitriles, in particular, are recognized as mechanism-based inhibitors of serine and cysteine proteases, making them valuable candidates for drug development.

Potential Therapeutic Applications

While specific biological activities for this compound are not extensively documented, related compounds have shown promise in several therapeutic areas, most notably in oncology.

2.1. Anticancer Activity

Derivatives of 2-phenylacrylonitrile and 2-phenyl

Application Notes and Protocols for the N-acylation of 2-Methyl-2-(phenylamino)propanenitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acylated α-aminonitriles are a significant class of organic compounds, serving as crucial intermediates in the synthesis of α-amino acids and various heterocyclic compounds.[1][2][3][4] Furthermore, their derivatives have been identified as potential mechanism-based inhibitors for cysteine and serine proteases, highlighting their importance in drug discovery.[2] The N-acylation of 2-Methyl-2-(phenylamino)propanenitrile introduces an acyl group to the secondary amine, a fundamental transformation that paves the way for the synthesis of more complex molecules. This document provides a detailed protocol for this reaction, focusing on the use of common acylating agents such as acyl chlorides and acid anhydrides.

Reaction Principle

The N-acylation of this compound proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride). For acyl chlorides, this is followed by the elimination of a chloride ion, which is typically neutralized by a base to drive the reaction to completion.[5] When using an acid anhydride, a carboxylate ion is the leaving group.[6]

Data Presentation

The following table summarizes representative quantitative data for the N-acylation of various secondary amines with common acylating agents, providing an expected range of outcomes for the protocol described below.

| Entry | Amine Substrate | Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Diphenylamine | Acetyl Chloride | Pyridine | DCM | 3 | ~90% |